molecular formula C15H16O3 B11868676 4-(6-methoxynaphthalen-1-yl)butanoic Acid CAS No. 31184-48-2

4-(6-methoxynaphthalen-1-yl)butanoic Acid

Cat. No.: B11868676
CAS No.: 31184-48-2
M. Wt: 244.28 g/mol
InChI Key: WRWORCWLPMTPKX-UHFFFAOYSA-N
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Description

4-(6-Methoxynaphthalen-1-yl)butanoic Acid (CAS 10465-20-0) is a high-purity organic compound supplied for research and development purposes. This product is characterized by a naphthalene ring system substituted with a methoxy group and a butanoic acid chain, yielding a molecular formula of C₁₅H₁₆O₃ and a molecular weight of 244.29 g/mol . As a chemical building block, this naphthalene derivative is of significant interest in medicinal chemistry research. Structurally, it is related to compounds such as nabumetone, a known non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug . More broadly, methoxynaphthalene-based scaffolds are frequently investigated for their potential as inhibitors of various enzymes. For instance, research into similar structures has explored their potency and selectivity as inhibitors of aldo-keto reductase 1C3 (AKR1C3), a target relevant in conditions like castration-resistant prostate cancer . This compound serves as a valuable intermediate for the synthesis and development of novel bioactive molecules for pharmaceutical research. This product is provided for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle the material with appropriate safety precautions, as it may be harmful if ingested or absorbed through the skin .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31184-48-2

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

4-(6-methoxynaphthalen-1-yl)butanoic acid

InChI

InChI=1S/C15H16O3/c1-18-13-8-9-14-11(5-3-7-15(16)17)4-2-6-12(14)10-13/h2,4,6,8-10H,3,5,7H2,1H3,(H,16,17)

InChI Key

WRWORCWLPMTPKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)CCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 6 Methoxynaphthalen 1 Yl Butanoic Acid

Retrosynthetic Analysis of 4-(6-Methoxynaphthalen-1-yl)butanoic Acid

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors.

Strategic Disconnections and Synthetic Precursors

Two primary strategic disconnections are considered for the synthesis of this compound.

The first and most common strategy involves a functional group interconversion (FGI) approach, targeting the reduction of a ketonic intermediate. This simplifies the target molecule to a keto-acid, which is a classic product of Friedel-Crafts acylation. This leads to the identification of two primary precursors:

2-Methoxynaphthalene (B124790) : A readily available substituted naphthalene (B1677914).

Succinic anhydride (B1165640) : A four-carbon electrophile used to introduce the butanoic acid chain.

A second, less common disconnection breaks the C-C bond between the naphthalene ring and the side chain. This would involve a nucleophilic naphthalene species (like a Grignard or organolithium reagent) and an electrophilic four-carbon chain, or a halogenated naphthalene and a nucleophilic C4 synthon in a cross-coupling reaction.

Identification of Key Intermediate Compounds

Based on the most viable retrosynthetic pathway, the principal intermediate compound is identified as:

4-(6-Methoxynaphthalen-1-yl)-4-oxobutanoic acid : This keto-acid is the direct precursor to the target molecule via reduction of the ketone functional group. It is formed through the acylation of the naphthalene starting material.

Another potential intermediate, depending on the specific synthetic route chosen, could be an ester of the target molecule:

Methyl or Ethyl 4-(6-methoxynaphthalen-1-yl)butanoate : This compound would be synthesized first, and a final hydrolysis step would yield the desired carboxylic acid.

Forward Synthesis Routes for this compound

The forward synthesis builds upon the precursors and intermediates identified during retrosynthetic analysis. The most established pathway involves an initial Friedel-Crafts acylation followed by a reduction step.

Established Synthetic Pathways and Reaction Conditions

The synthesis of this compound is typically achieved through a two-step sequence involving the formation and subsequent reduction of a ketonic intermediate. An alternative final step could involve the hydrolysis of an ester precursor.

In synthetic pathways where the butanoic acid chain is introduced as an ester, a final hydrolysis step is required to yield the carboxylic acid. This is a standard transformation that can be achieved under acidic or basic conditions. Basic hydrolysis (saponification) is commonly employed, followed by an acidic workup to protonate the carboxylate salt.

Table 1: Typical Conditions for Hydrolysis of Ester Precursors

Parameter Condition Purpose
Reagents Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH) To saponify the ester.
Solvent Methanol/Water or Ethanol/Water mixture To dissolve both the ester and the hydroxide salt.
Temperature Reflux To increase the reaction rate.

| Workup | Acidification with HCl or H₂SO₄ | To protonate the carboxylate to form the carboxylic acid. |

This is the most direct and widely applicable method for synthesizing the target compound. It begins with the acylation of 2-methoxynaphthalene.

Step 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation of 2-methoxynaphthalene with succinic anhydride introduces the four-carbon keto-acid chain onto the naphthalene ring. nih.govstackexchange.com The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). nbinno.com The methoxy (B1213986) group is an activating, ortho-para directing group. In 2-methoxynaphthalene, the C1 position is highly activated and sterically accessible, leading to preferential acylation at this position to form the key intermediate, 4-(6-methoxynaphthalen-1-yl)-4-oxobutanoic acid. bas.bg

Table 2: Reaction Conditions for Friedel-Crafts Acylation

Component Role Example
Aromatic Substrate Nucleophile 2-Methoxynaphthalene
Acylating Agent Electrophile Succinic Anhydride
Catalyst Lewis Acid Aluminum Chloride (AlCl₃)
Solvent Inert Solvent Dichloromethane, Nitrobenzene (B124822)

| Temperature | 0 °C to reflux | Varies with substrate reactivity. |

Step 2: Clemmensen Reduction

The resulting aryl-alkyl ketone, 4-(6-methoxynaphthalen-1-yl)-4-oxobutanoic acid, is then reduced to the corresponding alkane. The Clemmensen reduction is particularly effective for this transformation, as it uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to reduce the carbonyl group to a methylene (B1212753) group (CH₂) without affecting the carboxylic acid or the aromatic ring. annamalaiuniversity.ac.inwikipedia.org This two-step sequence of Friedel-Crafts acylation followed by Clemmensen reduction is a classic strategy for the alkylation of aromatic rings. wikipedia.orgmasterorganicchemistry.com

Table 3: Reaction Conditions for Clemmensen Reduction

Component Role Example
Substrate Ketone to be reduced 4-(6-Methoxynaphthalen-1-yl)-4-oxobutanoic acid
Reducing Agent Electron Source Zinc Amalgam (Zn(Hg))
Acid Proton Source Concentrated Hydrochloric Acid (HCl)
Solvent Often the aqueous acid itself, or a co-solvent like toluene To facilitate the reaction.

| Temperature | Reflux | To drive the reaction to completion. |

An alternative to the Clemmensen reduction is the Wolff-Kishner reduction, which is performed under basic conditions and can be used for substrates that are sensitive to strong acid. masterorganicchemistry.com

Development of Novel Synthetic Approaches

The synthesis of this compound and its isomers often employs established methodologies in organic chemistry, centered around the construction of the naphthalene core and the subsequent introduction or modification of the butanoic acid side chain. A primary and versatile strategy is the Friedel-Crafts acylation, which is a cornerstone for attaching acyl groups to aromatic rings.

A common approach involves the acylation of 2-methoxynaphthalene with succinic anhydride. This reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), leads to the formation of a keto-acid intermediate, 4-(6-methoxynaphthalen-1-yl)-4-oxobutanoic acid. The regioselectivity of this acylation is critical; acylation of 2-methoxynaphthalene can potentially occur at the C1 or C6 positions. The choice of solvent and reaction conditions plays a significant role in directing the substitution to the desired C1 position. orgsyn.org

Following the acylation, the keto group of the intermediate is reduced to a methylene group to yield the final butanoic acid derivative. Standard reduction methods, such as the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), are employed for this transformation. google.com

Alternative strategies may involve multi-step sequences beginning with functionalized naphthalenes. For instance, the Haworth synthesis provides a method for building the substituted naphthalene ring system itself from simpler precursors, which can then be further functionalized. iptsalipur.org This method involves the reaction of a benzene (B151609) derivative with succinic anhydride, followed by reduction, intramolecular cyclization to form a tetralone, another reduction, and finally aromatization to yield the naphthalene core. iptsalipur.org

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing the synthesis of this compound is crucial for maximizing product yield and ensuring high regioselectivity, particularly during the Friedel-Crafts acylation step.

Control of Regioselectivity in Friedel-Crafts Acylation: The acylation of 2-methoxynaphthalene is highly sensitive to reaction conditions. The solvent, in particular, exerts a strong influence on the position of the incoming acyl group. Using nitrobenzene as a solvent tends to favor acylation at the 6-position, while using carbon disulfide can lead to the 1-acetylated product as the major isomer. orgsyn.org Temperature control is also paramount; lower temperatures (below 0°C) have been shown to favor 1-acetylation, whereas higher temperatures can increase the formation of the 6-acetylated product and lead to more tarry byproducts. orgsyn.org

Catalyst and Solvent Optimization: The choice of catalyst and solvent system is critical for driving the reaction efficiently. While traditional Lewis acids like AlCl₃ are common, modern synthetic chemistry explores the use of other catalysts to improve yields and create milder reaction conditions. For example, scandium(III) triflate (Sc(OTf)₃) has been investigated as an effective catalyst in various organic transformations. Studies on related syntheses have shown that optimizing the catalyst loading and solvent can significantly impact the product yield. researchgate.net It was found that polar solvents generally provide better results than non-polar ones, and in some cases, solvent-free conditions can yield excellent results in shorter reaction times. researchgate.net

The effect of temperature is another key parameter. A systematic study of reaction temperatures (e.g., 80, 90, 100, 110, and 120°C) can identify the optimal condition to balance reaction rate and byproduct formation. researchgate.net

Below is an interactive data table summarizing the optimization of reaction parameters for a catalyzed synthesis, illustrating the principles that would be applied to the synthesis of the target compound. researchgate.net

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
110DCMReflux1260
210TolueneReflux1255
310Acetonitrile (B52724)Reflux885
410None100278
55None100298
63None100229

Chemical Transformations and Derivatization of this compound

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a wide range of chemical transformations, allowing for the synthesis of numerous derivatives.

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using alkylating agents after converting the acid to a carboxylate salt.

Amide Formation: Reaction with amines, facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields various amides. This is a common strategy in medicinal chemistry to improve the pharmacological properties of a lead compound.

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(6-methoxynaphthalen-1-yl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Conversion to Acid Halide: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acid chloride. This intermediate can then be readily used to synthesize esters, amides, and other acyl derivatives under milder conditions.

Structural Alterations of the Methoxy Naphthalene Core

The methoxy naphthalene core can also be subjected to various chemical modifications to generate new analogues.

Demethylation: The methoxy group can be cleaved to reveal the corresponding phenol, 6-hydroxy-1-(4-carboxybutyl)naphthalene. This transformation is typically achieved by treatment with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). An efficient process for the demethylation of a similar compound, 4-(4-methoxyphenyl)butanoic acid, has been developed using aqueous HBr without the need for an organic solvent. rsc.org

Electrophilic Aromatic Substitution: The naphthalene ring system is susceptible to electrophilic substitution reactions like nitration, halogenation, and sulfonation. The positions of the existing methoxy and alkyl substituents will direct incoming electrophiles to specific positions on the aromatic rings, allowing for the synthesis of a diverse range of substituted derivatives.

Synthesis of Structurally Related Naphthalene-Butanoic Acid Analogues

The synthesis of structural isomers and analogues of this compound is of significant interest for exploring structure-activity relationships in drug discovery.

Positional Isomers: Analogues can be synthesized where the butanoic acid chain is attached to a different position on the naphthalene ring. For example, 4-(6-methoxynaphthalen-2-yl)butanoic acid is the active metabolite of the drug Nabumetone. google.comnih.gov Its synthesis involves precursors like 4-(6-methoxy-2-naphthyl)butan-2-one. google.com

Side-Chain Modifications: The butanoic acid side chain itself can be altered. An important class of related compounds are the α-arylpropionic acids. For instance, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, an analogue of Naproxen (B1676952) where the α-methyl group is replaced by an ethyl group, has been synthesized and evaluated as a potent enzyme inhibitor. nih.govmerckmillipore.com

Scaffold Replacement: More significant structural changes involve replacing the naphthalene core with other aromatic or heterocyclic systems to investigate the importance of the scaffold for biological activity. nih.gov Researchers have synthesized analogues with benzene, pyridine, and indole (B1671886) cores while retaining the key side-chain functionalities. nih.gov

The following table details some structurally related analogues.

Compound NameStructural Difference from Parent CompoundReference
4-(6-Methoxynaphthalen-2-yl)butanoic acidButanoic acid at C2 of naphthalene ring google.comnih.gov
(R)-2-(6-Methoxynaphthalen-2-yl)butanoic acidButanoic acid at C2; carboxylic acid at C2 of butane (B89635) chain nih.govmerckmillipore.com
4-(4-Methoxynaphthalen-1-yl)butanoic acidMethoxy group at C4 of naphthalene ring chemscene.com
Naproxen (2-(6-methoxy-2-naphthyl)propionic acid)Propionic acid at C2 of naphthalene ring google.com

Advanced Spectroscopic and Analytical Characterization of 4 6 Methoxynaphthalen 1 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific experimental ¹H NMR data for 4-(6-methoxynaphthalen-1-yl)butanoic acid is not available in the cited sources, a predicted spectrum would exhibit characteristic signals corresponding to the protons of the methoxynaphthalene and butanoic acid moieties. The aromatic protons on the naphthalene (B1677914) ring would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.9-4.0 ppm. The protons of the butanoic acid chain would show distinct signals: a triplet for the methylene (B1212753) group adjacent to the naphthalene ring, a multiplet for the central methylene group, and a triplet for the methylene group adjacent to the carboxylic acid. The acidic proton of the carboxyl group would likely appear as a broad singlet at a very downfield chemical shift (δ 10-12 ppm), which can be confirmed by D₂O exchange.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Naphthalene-H7.0 - 8.5Multiplet
Methoxy (-OCH₃)3.9 - 4.0Singlet
-CH₂- (adjacent to naphthalene)~2.8 - 3.0Triplet
-CH₂- (central)~1.8 - 2.0Multiplet
-CH₂- (adjacent to COOH)~2.3 - 2.5Triplet
Carboxyl (-COOH)10 - 12Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific experimental ¹³C NMR data for this compound could not be located in the public domain. A predicted ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring would resonate in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group appearing at the more downfield end of this range. The methoxy carbon itself would be expected around δ 55-60 ppm. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of δ 170-180 ppm. The three methylene carbons of the butanoic acid chain would appear in the aliphatic region (δ 20-40 ppm).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Naphthalene-C (aromatic)110 - 160
Methoxy (-OCH₃)55 - 60
Butanoic Acid (-CH₂-)20 - 40
Carboxyl (-COOH)170 - 180

Advanced Two-Dimensional NMR Techniques for Connectivity Elucidation

In the absence of experimental data, it is important to note that advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the precise structure of this compound. COSY experiments would reveal the coupling relationships between adjacent protons, helping to assign the signals of the butanoic acid chain. HSQC would correlate the proton signals with their directly attached carbon-13 atoms, providing unambiguous assignment of the carbon skeleton.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While no specific high-resolution mass spectrometry (HRMS) data for this compound is available, this technique would be essential for confirming its elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The calculated exact mass of this compound (C₁₅H₁₆O₃) is 244.1099 g/mol . An experimental HRMS measurement would be expected to be in very close agreement with this theoretical value.

Interactive Data Table: Predicted HRMS Data

Molecular FormulaCalculated Exact Mass (m/z)
C₁₅H₁₆O₃244.1099

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that separates components of a mixture followed by their detection by mass spectrometry. For this compound, LC-MS would be the method of choice for assessing its purity. A pure sample would ideally show a single chromatographic peak with a corresponding mass spectrum matching the molecular weight of the compound. The presence of additional peaks would indicate impurities. Although no specific LC-MS studies for the purity assessment of this compound were found, this technique remains a standard and crucial part of its analytical characterization.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure by probing the vibrations of chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a cornerstone technique for identifying functional groups. For this compound, the IR spectrum is expected to be dominated by features from the carboxylic acid group, the methoxy-substituted naphthalene ring, and the butanoic acid chain.

The most prominent feature of a carboxylic acid is the very broad absorption band due to the O-H stretching vibration, typically observed between 2500 and 3300 cm⁻¹. libretexts.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. docbrown.info Another key indicator is the strong C=O (carbonyl) stretching vibration, which for a dimeric carboxylic acid, is expected in the region of 1710-1760 cm⁻¹. libretexts.orgresearchgate.net

The aromatic naphthalene core will exhibit several characteristic bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). researchgate.net In-ring C-C stretching vibrations for aromatic compounds are found in the 1430-1650 cm⁻¹ region. scispace.com The substitution pattern on the naphthalene ring will influence the C-H out-of-plane bending vibrations in the 667-900 cm⁻¹ region, which can be diagnostic of the substitution pattern. scispace.com

The methoxy group (-OCH₃) is expected to show a characteristic C-O stretching band. Additionally, the aliphatic butanoic acid chain will contribute C-H stretching vibrations from its methylene (-CH₂-) groups, typically in the 2850-2960 cm⁻¹ range.

Based on these principles, the expected key IR absorption bands are summarized in the table below.

Interactive Data Table: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3300-2500O-H stretchCarboxylic AcidBroad, Strong
3100-3000Aromatic C-H stretchNaphthalene RingMedium to Weak
2960-2850Aliphatic C-H stretchButanoic Acid ChainMedium
1760-1710C=O stretchCarboxylic AcidStrong
1650-1430Aromatic C-C in-ring stretchNaphthalene RingMedium to Weak
1325-1310C-O stretchMethoxy GroupMedium
900-667Aromatic C-H out-of-plane bendNaphthalene RingMedium to Strong

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for fingerprinting the carbon skeleton of the naphthalene ring.

For this compound, the C=O stretching vibration of the carboxylic acid is also Raman active, typically appearing around 1665 cm⁻¹. researchgate.net The aromatic C-C stretching vibrations of the naphthalene ring are expected to produce strong and sharp bands in the Raman spectrum, providing a characteristic fingerprint of the molecule. researchgate.net Vibrations associated with the methoxy group and the aliphatic chain will also be present but may be weaker. For instance, the Raman spectrum of butanoic acid shows a characteristic band for the C-C symmetric stretch at approximately 895 cm⁻¹. researchgate.net

A summary of expected prominent Raman shifts is provided below.

Interactive Data Table: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3100-3000Aromatic C-H stretchNaphthalene RingMedium
2960-2850Aliphatic C-H stretchButanoic Acid ChainMedium
~1665C=O stretchCarboxylic AcidMedium to Strong
1650-1300Aromatic C-C in-ring stretchNaphthalene RingStrong
~895C-C symmetric stretchButanoic Acid ChainMedium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although no specific crystal structure data has been published for this compound, we can infer its likely solid-state characteristics.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of aromatic carboxylic acids. nih.gov A reversed-phase HPLC method would be the most suitable approach for this compound.

In such a method, a non-polar stationary phase, typically a C18 column, would be used with a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) added to suppress the ionization of the carboxylic acid group. sielc.com This ion suppression is crucial for achieving good peak shape and reproducible retention times. nih.gov Detection could be readily achieved using a UV detector, as the naphthalene ring is a strong chromophore.

A hypothetical set of HPLC conditions is outlined in the table below.

Interactive Data Table: Hypothetical HPLC Parameters for this compound

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionUV at a wavelength corresponding to the naphthalene chromophore (e.g., 254 nm)
TemperatureAmbient or controlled (e.g., 30 °C)

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the low volatility and high polarity of carboxylic acids, direct analysis by GC is often challenging and can lead to poor peak shapes. scholaris.calmaleidykla.lt

Therefore, for the analysis of this compound by GC, a derivatization step would be necessary to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl or silyl (B83357) ester. lmaleidykla.ltlmaleidykla.lt This process, often involving reagents like BSTFA for silylation, makes the compound suitable for GC analysis. lmaleidykla.lt The derivatized analyte could then be separated on a capillary column with a non-polar or medium-polarity stationary phase and detected using a flame ionization detector (FID) or mass spectrometry (MS).

A potential GC method following derivatization is described below.

Interactive Data Table: Potential GC Parameters for Derivatized this compound

ParameterCondition
DerivatizationSilylation (e.g., with BSTFA) or Esterification
ColumnCapillary column (e.g., DB-5 or equivalent)
Carrier GasHelium or Hydrogen
Injection ModeSplit/Splitless
Temperature ProgramRamped from a suitable starting temperature to a final temperature to ensure elution
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Computational and Theoretical Studies of 4 6 Methoxynaphthalen 1 Yl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of a molecule. wikipedia.org These methods, such as Density Functional Theory (DFT), can predict a variety of molecular properties from first principles.

The electronic characteristics of a molecule are key to understanding its chemical reactivity. Two important descriptors are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. mdpi.combiomedres.us

Another significant property is the Molecular Electrostatic Potential (MEP). The MEP is a 3D map of the electrostatic potential surrounding a molecule, which helps in identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.denih.gov This information is invaluable for predicting how a molecule will interact with other charged or polar species, such as the active site of a protein. nih.gov

While DFT calculations have been employed to determine the HOMO-LUMO energies and MEP for structurally related compounds like naproxen (B1676952) and its derivatives, specific published studies detailing these electronic properties for 4-(6-methoxynaphthalen-1-yl)butanoic acid (6-MNA) are not prevalent in the reviewed literature. biomedres.usresearchgate.net Such calculations would be instrumental in quantifying its reactivity and predicting its interaction patterns with biological receptors.

Quantum chemical methods can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. chemaxon.comresearchgate.net These theoretical predictions serve as a powerful complement to experimental data, aiding in the structural elucidation and characterization of complex molecules. researchgate.net The process typically involves optimizing the molecule's geometry at a specific level of theory and then calculating the desired spectroscopic properties. researchgate.net Validation is achieved by comparing the computed spectra with experimentally obtained data.

For various naphthalene-based compounds, this combined computational and experimental approach has been successfully applied. researchgate.net However, specific computational studies focused on the prediction and validation of the spectroscopic parameters for this compound have not been identified in the surveyed scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. nih.gov

MD simulations can map the conformational landscape of a molecule by simulating its movements over time. nih.govresearchgate.net This is particularly important for flexible molecules like this compound, which has a flexible butanoic acid chain. In the context of protein-ligand complexes, MD simulations are used to assess the stability of the binding pose identified through docking.

A computational analysis involving a protein complex with 6-MNA utilized MD simulations to evaluate the stability of the complex. Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (RGyr) were analyzed. Low average RMSD values supported the stability of the complex in a dynamic state. The RMSF analysis identified fluctuations in individual amino acid residues, while minimal deviations in the radius of gyration indicated that the complex maintained a constrained and stable conformation throughout the simulation.

Table 1: Key Metrics from MD Simulation of a 6-MNA Protein Complex
MetricObservationInterpretation
Root Mean Square Deviation (RMSD)Low average deviation with a peak at ~2.33 Å before stabilizing.Indicates overall stability of the protein-ligand complex during the simulation.
Root Mean Square Fluctuation (RMSF)Maximum fluctuations detected in specific residues (e.g., Ser100, Ala113).Highlights flexible regions of the protein, typically loops distant from the binding site.
Radius of Gyration (RGyr)Minimal deviations observed (e.g., 20.82-21.36 Å).Suggests the complex remains compact and does not undergo significant unfolding.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model solvent molecules, allowing researchers to study how solvent interactions affect the conformation and dynamics of the solute. nih.gov Furthermore, these simulations can be used to investigate the self-assembly of molecules into larger aggregates, a phenomenon driven by intermolecular forces. While these are important areas of computational study, specific research applying MD simulations to understand the solvent effects and self-assembly behavior of this compound is not detailed in the available literature.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). isfcppharmaspire.comnih.gov This method is fundamental in drug discovery for predicting the binding mode and affinity of a drug candidate to its biological target. physchemres.orgresearchgate.net

The primary mechanism of action for NSAIDs like Nabumetone, through its active metabolite 6-MNA, is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. patsnap.com Molecular docking studies have been performed to investigate the interaction between 6-MNA and the COX binding site. These in silico experiments help to elucidate how 6-MNA binds to and inhibits the enzyme at a molecular level. isfcppharmaspire.comphyschemres.org The insights gained from these models are crucial for understanding the drug's efficacy and for the rational design of new, more selective inhibitors.

Pilot docking studies have also been conducted to compare the interaction of the prodrug Nabumetone and its active metabolite 6-MNA with the COX binding site, helping to rationalize the metabolic activation process. Furthermore, docking has been used to explore interactions with metabolic enzymes like Cytochrome P450 1A2 (CYP1A2), which is involved in the biotransformation of Nabumetone.

Predictive Binding Modes with Biological Macromolecules

Computational docking simulations are instrumental in predicting how a ligand, such as a derivative of this compound, might orient itself within the active site of a protein. These predictions are crucial for understanding the mechanism of action and for designing more potent and selective molecules.

Studies on closely related analogs, such as (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, a potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), offer valuable insights. AKR1C3 is a significant target in castration-resistant prostate cancer due to its role in androgen biosynthesis. nih.govnih.gov Molecular docking simulations of such analogs into the AKR1C3 active site reveal key interactions that are likely transferable to the this compound scaffold.

The predictive binding model for a compound like this compound would likely involve similar interactions. The 1-yl substitution pattern of the butanoic acid might lead to a different orientation of the naphthalene (B1677914) ring within the binding pocket compared to its 2-yl substituted analogs, potentially influencing selectivity and potency for different biological targets.

Macromolecule Target Key Interacting Residues (Predicted) Predicted Interaction Types
Aldo-keto Reductase 1C3 (AKR1C3)Tyr-55, His-117Hydrogen Bonding (with carboxylate), Hydrophobic Interactions (with naphthalene ring)

Estimation of Binding Affinities and Energetic Contributions

The strength of the interaction between a ligand and its target protein, known as binding affinity, can be estimated using computational methods. These estimations are vital for prioritizing compounds for synthesis and biological testing. Scoring functions within docking programs provide a rapid assessment of binding affinity, often expressed in terms of a docking score or estimated free energy of binding.

The hydrophobic interactions of the naphthalene ring and the electrostatic interactions of the carboxylate group are expected to be the primary drivers of binding. More advanced computational techniques, such as molecular dynamics (MD) simulations, can provide a more detailed picture of the binding energetics by accounting for the dynamic nature of the protein-ligand complex and the role of solvent molecules.

Compound Scaffold Target Experimental Affinity (IC50) Predicted Binding Energy (kcal/mol)
(R)-2-(6-Methoxynaphthalen-2-yl)butanoic acidAKR1C3Potent (specific value not publicly detailed) nih.govnih.govNot publicly detailed
NaproxenAKR1C3Micromolar range nih.govNot publicly detailed

Application of Structure-Based Drug Design Principles to this compound Scaffolds

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize inhibitors. mdpi.comresearchgate.net The this compound scaffold represents a promising starting point for SBDD campaigns targeting various enzymes.

The development of selective AKR1C3 inhibitors from non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen serves as an excellent example of SBDD in action. nih.govnih.gov By understanding the crystal structure of AKR1C3 in complex with inhibitors, researchers can make rational modifications to the lead scaffold to improve potency and selectivity. nih.gov

For the this compound scaffold, SBDD principles could be applied as follows:

Modification of the Butanoic Acid Chain: The length and branching of the acid chain can be altered to optimize interactions with the catalytic or charged residues in the active site.

Substitution on the Naphthalene Ring: Introducing different substituents on the naphthalene ring can enhance hydrophobic interactions and modulate selectivity against different protein targets.

Scaffold Hopping: The naphthalene core could be replaced with other bicyclic or heterocyclic systems to explore new chemical space and improve drug-like properties.

Computational tools such as molecular docking and MD simulations are integral to this process, allowing for the virtual screening of modified compounds and the prediction of their binding modes and affinities before committing to chemical synthesis. mdpi.com This iterative cycle of design, computational evaluation, synthesis, and biological testing is the hallmark of modern SBDD.

Structure Activity Relationship Sar and Mechanistic Biochemical Investigations of 4 6 Methoxynaphthalen 1 Yl Butanoic Acid and Analogues

Rational Design Strategies for Optimizing Biological Activity of Naphthalene-Butanoic Acid Scaffolds

The rational design of naphthalene-butanoic acid derivatives has been largely centered on optimizing their interaction with specific enzymes, most notably aldo-keto reductase 1C3 (AKR1C3). This enzyme is a key target in several pathologies due to its role in the biosynthesis of potent androgens. nih.govgoogle.comnih.gov The design strategies have focused on modifying various structural features of the naphthalene-butanoic acid scaffold to enhance inhibitory potency and selectivity over related enzyme isoforms.

One key strategy involved the exploration of the substitution pattern on the naphthalene (B1677914) ring. While the subject compound features a substituent at the 1-position of the naphthalene ring, much of the documented research has focused on analogues with substitution at the 2-position, such as the well-known non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952), (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid. nih.gov Building upon the known AKR1C3 inhibitory activity of NSAIDs like flufenamic acid, researchers have systematically modified the naphthalene scaffold to improve selectivity and potency. nih.gov

A pivotal design strategy has been the modification of the butanoic acid side chain. For instance, in studies of naproxen analogues, altering the length and stereochemistry of the alkyl-acid side chain has proven critical. The replacement of the methyl group in naproxen with an ethyl group, leading to (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, resulted in a potent and highly selective AKR1C3 inhibitor. nih.govnih.govresearchgate.net This highlights the importance of the spatial arrangement and size of the substituent at the α-position of the carboxylic acid for optimal interaction with the enzyme's active site. The retention of the R-configuration was found to be crucial for maintaining selectivity. researchgate.net

Furthermore, isosteric replacements and the introduction of different functional groups on the naphthalene ring have been explored to probe the electronic and steric requirements for binding. For example, the methoxy (B1213986) group at the 6-position of the naphthalene ring was found to be preferred over a more bulky methylthio (-SMe) group for achieving high selectivity for AKR1C3. researchgate.net These rational design approaches, guided by SAR data, have been instrumental in developing lead compounds with improved pharmacological profiles.

In Vitro Biochemical Characterization of Target Engagement

The biological activity of 4-(6-methoxynaphthalen-1-yl)butanoic acid and its analogues has been primarily characterized through in vitro biochemical assays, with a strong focus on their interaction with the aldo-keto reductase (AKR) superfamily of enzymes.

Enzyme Inhibition Studies (e.g., Aldo-keto Reductase 1C3 Activity Modulators from related analogues)

Extensive research has been conducted on analogues of this compound as inhibitors of aldo-keto reductase 1C3 (AKR1C3). nih.govnih.govresearchgate.net AKR1C3 is a critical enzyme in the biosynthesis of potent androgens, such as testosterone and 5α-dihydrotestosterone (DHT). nih.gov The inhibitory activity of these compounds is typically assessed by measuring the reduction in the enzyme's catalytic activity in the presence of the inhibitor.

A particularly well-studied analogue, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, has demonstrated potent and competitive inhibition of AKR1C3. nih.govresearchgate.net This compound exhibited high selectivity for AKR1C3 over other closely related AKR1C isoforms, such as AKR1C1 and AKR1C2, which are involved in the inactivation of DHT. nih.gov The S-enantiomer, in contrast, showed significantly lower selectivity. nih.gov This stereospecific inhibition underscores the precise structural requirements for effective binding to the AKR1C3 active site.

The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For instance, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid was found to have a Ki value of 31 nM for the inhibition of AKR1C3-catalyzed oxidation of S-tetralol. researchgate.net

Below is an interactive data table summarizing the inhibitory activity of selected naproxen analogues against AKR1C enzymes.

CompoundTarget EnzymeIC50 (µM)Selectivity (over AKR1C2)Reference
(S)-NaproxenAKR1C3-- nih.gov
(S)-NaproxenAKR1C2-- nih.gov
(R)-2-(6-methoxynaphthalen-2-yl)butanoic acidAKR1C30.107437-fold nih.govresearchgate.net
(R)-2-(6-methoxynaphthalen-2-yl)butanoic acidAKR1C246.4- nih.govresearchgate.net
(S)-2-(6-methoxynaphthalen-2-yl)butanoic acidAKR1C30.12314-fold nih.gov
(S)-2-(6-methoxynaphthalen-2-yl)butanoic acidAKR1C21.72- nih.gov

Note: IC50 values can vary depending on assay conditions.

Receptor Binding Assays and Ligand-Receptor Interactions

While the primary focus of research on naphthalene-butanoic acid derivatives has been on enzyme inhibition, particularly of AKR1C3, there is limited specific information available in the public domain regarding their direct interaction with cellular receptors. The biological effects of these compounds are largely attributed to the downstream consequences of enzyme modulation rather than direct receptor binding. However, the naphthalene scaffold is present in molecules that do interact with various receptors, suggesting that derivatives could be designed to target specific receptors. nih.gov Further research, including comprehensive receptor binding assays, would be necessary to fully elucidate the receptor interaction profile of this compound and its analogues.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for analogues of this compound have been primarily elucidated through their well-characterized inhibition of AKR1C3.

Investigation of Biochemical Pathways and Signaling Cascades

The inhibition of AKR1C3 by these naphthalene-butanoic acid analogues directly impacts steroid hormone metabolism. By blocking AKR1C3, these compounds prevent the conversion of androstenedione to testosterone, thereby reducing the levels of potent androgens that can activate the androgen receptor (AR). nih.govgoogle.com This modulation of the androgen biosynthesis pathway is the principal mechanism underlying their therapeutic potential in hormone-dependent conditions.

Role of Specific Structural Moieties in Biological Efficacy

The biological efficacy of naphthalene-butanoic acid analogues as AKR1C3 inhibitors is intricately linked to specific structural features.

Naphthalene Scaffold : The bicyclic aromatic system provides a rigid core that can engage in hydrophobic and aromatic interactions within the enzyme's active site. The position of substitution on the naphthalene ring is critical, with the 2-substituted analogues being more extensively studied and demonstrating high potency. nih.gov

Carboxylic Acid Group : The carboxylate moiety is a key pharmacophore, likely forming ionic interactions with positively charged residues in the active site of AKR1C3. Its presence is essential for the inhibitory activity. researchgate.net

Alkyl Side Chain : The length and stereochemistry of the alkyl chain connecting the naphthalene ring to the carboxylic acid are crucial determinants of both potency and selectivity. As demonstrated with (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, an ethyl group at the α-position in the R-configuration confers superior selectivity for AKR1C3 over AKR1C2 compared to the corresponding methyl group (naproxen) or the S-enantiomer. nih.govresearchgate.net This suggests that the larger ethyl group in the correct stereochemical orientation provides optimal steric fit and hydrophobic interactions within a specific subpocket of the AKR1C3 active site.

Methoxynaphthyl Group : The methoxy group at the 6-position of the naphthalene ring appears to be important for high-affinity binding. SAR studies have indicated that this group is preferred over other substituents for achieving high selectivity. researchgate.net

Comparative Analysis of Bioactivity Across Naphthalene-Butanoic Acid Derivatives and Isomers

The bioactivity of naphthalene derivatives is deeply influenced by the nature and position of substituents on the naphthalene ring system. The naphthalene scaffold itself is a versatile platform in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comekb.eg The therapeutic potential of these compounds is often linked to their metabolites and the ability to covalently interact with cellular proteins, thereby influencing various biochemical pathways. mdpi.com

A comparative analysis of naphthalene-butanoic acid derivatives reveals significant variations in biological activity based on the substitution pattern. A prominent example is the comparison between derivatives where the acidic side chain is attached at different positions of the naphthalene core.

One of the most studied analogues is (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, a derivative of the well-known anti-inflammatory drug naproxen. In this compound, the butanoic acid group is at the 2-position of the naphthalene ring. Research has shown this specific isomer to be a potent inhibitor of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castration-resistant prostate cancer (CRPC). nih.govacs.orgresearchgate.net The substitution of the methyl group in R-naproxen with an ethyl group to form (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid enhances its inhibitory activity against AKR1C3. nih.govresearchgate.net

In contrast, information regarding the specific bioactivity of This compound , where the butanoic acid chain is at the 1-position, is less prevalent in the literature. However, structure-activity relationship principles suggest that this positional isomerization would significantly alter its interaction with biological targets. The steric and electronic environment at the 1-position of the naphthalene ring is distinct from the 2-position, which would lead to a different binding profile with enzymes and receptors.

Other naphthalene derivatives have demonstrated a broad spectrum of antimicrobial properties. ekb.egrasayanjournal.co.in For instance, various synthetic naphthalene derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net The bioactivity is often contingent on the specific functional groups attached to the naphthalene core.

The table below summarizes the known bioactivity of a key naphthalene-butanoic acid isomer, highlighting the critical role of substituent placement.

CompoundSubstitution Position of Butanoic AcidPrimary BioactivityKey Findings
(R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid2-positionEnzyme Inhibition (AKR1C3)Acts as a potent and selective inhibitor of Aldo-Keto Reductase 1C3. nih.govacs.org
General Naphthalene DerivativesVariousAntimicrobial, Anti-inflammatoryExhibit a wide range of biological activities depending on the overall substitution pattern. mdpi.comekb.eg

Studies on Selectivity Profiles Towards Enzyme Isoforms and Receptor Subtypes

The selectivity of a drug molecule for its intended target over other related proteins is a critical determinant of its therapeutic efficacy and safety profile. For naphthalene-butanoic acid derivatives, studies have focused on their selectivity towards specific enzyme isoforms and receptor subtypes.

A compelling case study is the selectivity of (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid. This compound demonstrates remarkable selectivity for the AKR1C3 enzyme over other isoforms of the aldo-keto reductase family. nih.govresearchgate.net Furthermore, a crucial aspect of its selectivity profile is its lack of inhibitory activity against cyclooxygenase (COX) isozymes (COX-1 and COX-2). nih.govacs.org This is significant because many non-steroidal anti-inflammatory drugs (NSAIDs), including the parent compound naproxen, derive their therapeutic and adverse effects from COX inhibition. The modification of the side chain from acetic acid (in naproxen) to butanoic acid, along with the specific stereochemistry, shifts the activity away from COX enzymes towards AKR1C3, showcasing a highly desirable selectivity profile. nih.gov

While direct studies on the selectivity of This compound are not extensively documented, research on other compounds featuring the 6-methoxynaphthalen-1-yl moiety provides insights into potential receptor interactions. For example, derivatives linking a 6-methoxynaphthalen-1-yl group to a piperidine core have been investigated for their affinity and activity at sigma (σ) receptors. nih.gov These studies suggest that the naphthalene nucleus can confer specific activities at σ receptor subtypes. nih.gov This indicates that the 6-methoxynaphthalen-1-yl fragment can be a pharmacophore for certain receptor systems, although the influence of the butanoic acid side chain in the target compound would need to be specifically evaluated.

The selectivity profile of these compounds is a direct consequence of their three-dimensional structure and electronic properties, which dictate how they fit into the binding sites of different proteins. The positional difference between a 1-yl and a 2-yl substitution on the naphthalene ring fundamentally alters the molecule's shape, which in turn governs its selectivity.

The following table presents the selectivity profile for a key isomer, which serves as a benchmark for understanding potential targets for other naphthalene-butanoic acid derivatives.

CompoundTarget Enzyme/ReceptorSelectivity Profile
(R)-2-(6-Methoxynaphthalen-2-yl)butanoic AcidAldo-Keto Reductase (AKR) IsoformsDisplays high selectivity for AKR1C3 over other AKR1C enzymes. nih.govresearchgate.net
Cyclooxygenase (COX) IsoformsDevoid of inhibitory activity on COX-1 and COX-2. acs.org
N-(6-methoxynaphthalen-1-yl)alkyl piperidine derivativesSigma (σ) ReceptorsShowed affinity for both σ1 and σ2 subtypes, suggesting the 1-yl naphthalene moiety can target these receptors. nih.gov

Based on a comprehensive review of available scientific literature and chemical databases, there is currently insufficient public information to generate a detailed article on the specific applications of This compound .

The available literature predominantly focuses on related isomers, such as:

4-(6-methoxy-2-naphthyl)butanoic acid : The active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. This isomer is extensively studied and used in medicinal chemistry.

4-(4-methoxynaphthalen-1-yl)butanoic acid : Another positional isomer with a different substitution pattern.

Due to the strict requirement to focus solely on This compound , and the absence of specific data for this compound in the searched sources, it is not possible to provide scientifically accurate content for the following outlined sections:

Applications of 4 6 Methoxynaphthalen 1 Yl Butanoic Acid As a Synthetic Intermediate and Research Probe

Utilization in Medicinal Chemistry as a Precursor for Drug Discovery and Lead Optimization

Therefore, no article can be generated that would meet the required standards of scientific accuracy and adherence to the specified subject matter. It is likely that this specific compound is a niche research chemical that is not widely synthesized or studied, or it may be referenced in literature under a different nomenclature not captured by standard search queries.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(6-methoxynaphthalen-1-yl)butanoic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (e.g., maintaining 60–80°C for coupling reactions), solvent selection (polar aprotic solvents like DMF), and catalyst choice (e.g., palladium catalysts for cross-coupling). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is critical to remove byproducts like (E)-4-(6-methoxynaphthalen-2-yl)-but-3-en-2-one . Monitoring reaction progress with TLC or HPLC (C18 columns, UV detection at 254 nm) ensures timely termination to minimize degradation.

Q. What analytical techniques are recommended for characterizing this compound and its impurities?

  • Methodological Answer :

  • HPLC-UV/Vis : Use reversed-phase C18 columns with mobile phases (e.g., methanol/0.1% formic acid) for purity assessment. Detect impurities such as 1,5-bis(6-methoxynaphthalen-2-yl)pentan-3-one at 280 nm .
  • LC-MS/MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ at m/z 285.12) and fragments for structural validation .
  • NMR : 1H/13C NMR in deuterated DMSO or CDCl3 identifies methoxy (δ 3.8–4.0 ppm) and naphthalene protons (δ 7.2–8.5 ppm), distinguishing regioisomers .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store the compound in amber vials at −18°C under inert gas (argon) to prevent oxidation. For aqueous studies, prepare fresh solutions in pH-buffered media (e.g., PBS) and avoid prolonged exposure to light. Use silanized glassware to minimize adsorption losses during sample preparation .

Advanced Research Questions

Q. How can contradictory data in stability studies under varying pH conditions be resolved?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) across pH 1–9 using validated HPLC methods. For acidic degradation (pH <3), monitor hydrolysis of the methoxy group via LC-MS to identify products like 4-(6-hydroxynaphthalen-1-yl)butanoic acid. In alkaline conditions (pH >10), track decarboxylation by quantifying CO2 release via gas chromatography. Use deuterated internal standards (e.g., BP-3-d5) to normalize recovery rates and resolve inter-laboratory variability .

Q. What strategies are effective for impurity profiling and quantification in batch-to-batch analyses?

  • Methodological Answer : Employ orthogonal techniques:

  • SPE-HPLC : Solid-phase extraction (Oasis HLB cartridges) pre-concentrates impurities like 6,6'-dimethoxy-2,2'-binaphthalenyl from reaction mixtures .
  • Chiral Chromatography : Resolve enantiomeric impurities (e.g., from asymmetric synthesis) using chiral columns (Chiralpak IA) with n-hexane/isopropanol mobile phases .
  • QNMR : Quantify major impurities (>0.1%) using 13C NMR with trimethylsilylpropanoic acid as an internal standard .

Q. How can researchers design in vitro metabolic studies to identify phase I/II metabolites?

  • Methodological Answer :

  • Hepatocyte Incubations : Use primary human hepatocytes (1 × 10^6 cells/mL) in Williams’ E medium with 10 µM compound. Quench reactions at 0, 30, 60, and 120 min with ice-cold acetonitrile .
  • Metabolite ID : Extract metabolites via SPE (HLB cartridges) and analyze with UPLC-QTOF-MS (ESI+ mode). Key metabolites include glucuronide conjugates (observed as [M+176]+ ions) and hydroxylated derivatives (e.g., 4-(6-methoxy-5-hydroxynaphthalen-1-yl)butanoic acid) .

Q. What computational approaches aid in predicting the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) for key reactions like Friedel-Crafts alkylation to predict regioselectivity at the naphthalene ring .
  • Retrosynthetic Analysis : Use tools like Pistachio to prioritize routes minimizing steric hindrance (e.g., avoiding 1,2-substitution on naphthalene) .

Notes

  • Safety : Use PPE (nitrile gloves, lab coats) and handle waste via licensed biohazard disposal services .
  • Contradictions : Discrepancies in reported melting points may arise from polymorphic forms; characterize via XRPD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.